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Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506 Get Quote

LDN-212854 is a potent, small-molecule inhibitor of the Bone Morphogenetic Protein (BMP)

signaling pathway, demonstrating significant selectivity for the ALK2 (Activin A receptor type I)

receptor kinase. This guide provides a comparative analysis of LDN-212854's selectivity

against other BMP type I receptors, supported by quantitative data and detailed experimental

methodologies. Its notable preference for ALK2 over other homologous receptors, such as

ALK1 and ALK3, and particularly its profound selectivity against the TGF-β receptor ALK5,

makes it a valuable tool for dissecting specific BMP signaling functions and a potential

therapeutic candidate for diseases driven by aberrant ALK2 activity, such as Fibrodysplasia

Ossificans Progressiva (FOP).[1][2]

Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of LDN-212854 and related compounds was assessed using both

biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values

presented below quantify the potency of these inhibitors against various type I receptors in the

TGF-β superfamily.

Table 1: Biochemical IC50 Values of BMP Inhibitors Against Type I Receptor Kinases
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Compound ALK1 (IC50) ALK2 (IC50) ALK3 (IC50) ALK5 (IC50)

LDN-212854 2.4 nM[3] ~1.2 nM[1] ~12 nM ¹ >10,000 nM[1]

LDN-193189 - ~0.7 nM[1] - ~110 nM[1]

K02288a - ~1.2 nM[1] - ~230 nM[1]

DMH1 - ~107 nM[4] - -

Dorsomorphin -

~10-fold weaker

than LDN-

193189[1]

- -

¹ Potency was reported to be 10-fold weaker than against ALK2.[1]

Table 2: Cell-Based IC50 Values of LDN-212854

Assay Context Target Receptor IC50 Value

BMP7-induced
pSMAD1/5/8

ALK2 37 nM[3]

BMP-mediated Signaling ALK1 ~100 nM[4]

BMP-mediated Signaling ALK2 ~16 nM[4]

| BMP-mediated Signaling | ALK3 | ~166 nM[4] |

The data highlights that LDN-212854 is a potent inhibitor of ALK2, with slightly less activity

against ALK1 and a 10-fold reduction in potency against ALK3 in biochemical assays.[1]

Crucially, it exhibits remarkable selectivity for BMP receptors over the TGF-β receptor ALK5,

with a selectivity ratio of approximately 7000-fold (ALK5/ALK2 IC50), a significant improvement

over its precursor, LDN-193189.[1] This high degree of selectivity is attributed to the

substitution of a 5-quinoline moiety in LDN-212854, which forms a distinct pattern of water-

mediated hydrogen bonds within the ATP-binding pocket of ALK2.[2][5]
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The following methodologies were employed to determine the selectivity and potency of LDN-
212854.

1. In Vitro Radiometric Kinase Assay

This biochemical assay directly measures the enzymatic activity of purified receptor kinases

and their inhibition.

Objective: To determine the IC50 values of inhibitors against purified BMP and TGF-β type I

receptor kinase domains.

Methodology:

Kinase Preparation: Purified recombinant kinase domains (e.g., ALK1, ALK2, ALK3, ALK5)

were used at a low concentration (e.g., 2.5 nM) to allow for the accurate measurement of

potent inhibitors.[1]

Reaction Mixture: The kinase was incubated in a reaction buffer containing a specific

substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide)

and γ-³²P-labeled ATP.

Inhibitor Addition: Serial dilutions of the inhibitor compound (e.g., LDN-212854) were

added to the reaction mixture.

Incubation: The reaction was allowed to proceed for a defined period (e.g., 30 minutes) at

a controlled temperature (e.g., 30°C).

Reaction Termination: The reaction was stopped, typically by adding a strong acid or

spotting the mixture onto phosphocellulose paper.

Quantification: The amount of radioactive ³²P transferred to the substrate was quantified

using a scintillation counter or phosphorimager.

Data Analysis: The percentage of kinase inhibition at each compound concentration was

calculated relative to a no-inhibitor control. IC50 values were determined by fitting the data

to a dose-response curve.
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Workflow for the In Vitro Radiometric Kinase Assay.

2. In-Cell Western Assay for SMAD Phosphorylation

This cell-based assay measures the inhibition of ligand-induced signaling downstream of the

BMP receptor.[6]
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Objective: To assess the ability of an inhibitor to block BMP-induced phosphorylation of

SMAD1/5/8 in a cellular context.

Methodology:

Cell Culture: Cells expressing the target receptors (e.g., C2C12 myoblasts or BMPR2-

deficient smooth muscle cells) were plated in multi-well plates.[1]

Inhibitor Pre-incubation: Cells were pre-treated with various concentrations of the inhibitor

for a short period (e.g., 30-60 minutes).

Ligand Stimulation: A specific BMP ligand (e.g., 10 ng/mL BMP4 or 20 ng/mL BMP7) was

added to induce receptor activation and downstream signaling.[1][4]

Cell Fixation & Permeabilization: After a short stimulation period (e.g., 30 minutes), cells

were fixed with paraformaldehyde and permeabilized with a detergent to allow antibody

access.

Immunostaining: Cells were incubated with a primary antibody specific for the

phosphorylated form of SMAD1/5/8 (pSMAD1/5/8) and another primary antibody for a

housekeeping protein (for normalization).

Secondary Antibody & Detection: Fluorescently-labeled secondary antibodies were used

to detect the primary antibodies.

Signal Quantification: An imaging system (e.g., LI-COR Odyssey) was used to quantify the

fluorescence intensity for both pSMAD1/5/8 and the normalization protein in each well.

Data Analysis: The normalized pSMAD1/5/8 signal was plotted against the inhibitor

concentration to generate a dose-response curve and calculate the cellular IC50.

Signaling Pathway Visualization
The canonical BMP signaling pathway is initiated by ligand binding and culminates in the

regulation of target gene expression. LDN-212854 acts as an ATP-competitive inhibitor,

blocking the kinase activity of BMP type I receptors, which is a critical step in signal

transduction.[2][7]
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Canonical BMP signaling pathway and the inhibitory action of LDN-212854.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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